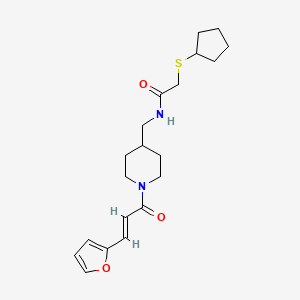

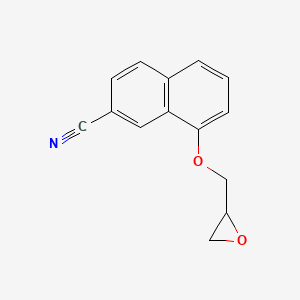

![molecular formula C14H23NO3 B2895350 Tert-butyl N-(3-oxospiro[3.5]nonan-7-yl)carbamate CAS No. 2260766-12-7](/img/structure/B2895350.png)

Tert-butyl N-(3-oxospiro[3.5]nonan-7-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl N-(3-oxospiro[3.5]nonan-7-yl)carbamate is a chemical compound with the CAS Number: 1440962-35-5 . It has a molecular weight of 253.34 . The compound is in the form of a powder and is stored at a temperature of 4 degrees .

Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl (2-oxospiro[3.5]nonan-7-yl)carbamate . The InChI code is 1S/C14H23NO3/c1-13(2,3)18-12(17)15-10-4-6-14(7-5-10)8-11(16)9-14/h10H,4-9H2,1-3H3,(H,15,17) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

Tert-butyl N-(3-oxospiro[3.5]nonan-7-yl)carbamate is a powder . It has a molecular weight of 253.34 . The compound is stored at a temperature of 4 degrees .Applications De Recherche Scientifique

Photocatalyzed Aminations and Cascade Reactions

Research demonstrates innovative uses of tert-butyl carbamate derivatives in photocatalyzed reactions. For example, the photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl carbamate derivatives leads to the assembly of 3-aminochromones under mild conditions. This process not only highlights the application of tert-butyl carbamate derivatives in creating complex molecular structures but also broadens the scope of photocatalyzed protocols in organic synthesis (Wang et al., 2022).

Diels-Alder Reactions and Synthetic Applications

Tert-butyl carbamate derivatives have been utilized in the Diels-Alder reactions, showcasing their importance in constructing complex molecular frameworks. For instance, the preparation and reaction of a 2-amido substituted furan with tert-butyl carbamate derivatives underscore their utility in organic syntheses, providing pathways to diverse chemical entities (Padwa et al., 2003).

Crystallographic Studies and Molecular Structures

The study of crystal structures of tert-butyl carbamate derivatives has provided insights into molecular interactions, such as hydrogen and halogen bonds. These studies contribute to our understanding of molecular architecture and its influence on reactivity and stability (Baillargeon et al., 2017).

Enantioselective Syntheses and Ligand Applications

Tert-butyl carbamate derivatives serve as crucial intermediates in the enantioselective synthesis of amines. Their versatility and reactivity make them valuable in asymmetric synthesis, providing pathways to highly enantioenriched compounds (Ellman et al., 2002).

Chemical Sensing and Material Science

In material science, tert-butyl carbamate derivatives have been employed in the development of chemosensors. For example, benzothiazole-modified carbazole derivatives with tert-butyl groups have been used to create nanofibers that emit strong blue light and can detect volatile acid vapors, illustrating the role of tert-butyl carbamate derivatives in developing functional materials (Sun et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

tert-butyl N-(3-oxospiro[3.5]nonan-7-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-10-4-7-14(8-5-10)9-6-11(14)16/h10H,4-9H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFPGGMYPFENCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2(CC1)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-(3-oxospiro[3.5]nonan-7-yl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-((4-Chlorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2895269.png)

![N-(4-bromo-2-fluorophenyl)-2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)acetamide](/img/structure/B2895281.png)

![1-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2895282.png)

![2-bromo-5-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2895284.png)

![3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B2895285.png)

![3-({3-[(Oxolan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)propanoic acid](/img/structure/B2895288.png)

![N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2895290.png)